3-Methyl-D3-pyridine

Description

Properties

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methyl-D3-pyridine (CAS 10259-17-3)

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-D3-pyridine (also known as 3-Picoline-d3), an isotopically labeled organic compound critical to modern analytical sciences. With the CAS number 10259-17-3, this deuterated analog of 3-methylpyridine serves as a high-fidelity internal standard for quantitative mass spectrometry assays.[1] This document will detail its fundamental physicochemical properties, underlying principles of its application, a validated experimental workflow, and essential safety and handling protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively and safely integrate this compound into their analytical methodologies.

Introduction and Core Principles

3-Methyl-D3-pyridine is the deuterated form of 3-methylpyridine (3-picoline), an organic compound with the formula CH₃C₅H₄N.[2] In 3-Methyl-D3-pyridine, the three hydrogen atoms of the methyl group are replaced with deuterium atoms, resulting in a molecular formula of CD₃C₅H₄N.[3] This isotopic substitution is the cornerstone of its primary application.

1.1. The Role of Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. Deuterated internal standards are considered the "gold standard" for compensating for analytical variability.[1] Because they are chemically identical to the analyte of interest (the "light" compound), they co-elute chromatographically and exhibit the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the mass analyzer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[1][4]

1.2. Significance in Drug Development and Research

The non-deuterated parent compound, 3-methylpyridine, is a crucial structural motif in many biologically active compounds and a precursor for various pharmaceuticals and agricultural chemicals.[2][5] Consequently, the ability to accurately quantify 3-methylpyridine or its metabolites in complex biological matrices (e.g., plasma, urine, tissue homogenates) is essential for pharmacokinetic, toxicokinetic, and metabolic studies. 3-Methyl-D3-pyridine provides the necessary analytical tool to achieve this with high confidence.

Physicochemical and Spectroscopic Properties

The physical properties of 3-Methyl-D3-pyridine are nearly identical to those of its non-deuterated counterpart, 3-methylpyridine. The primary difference lies in its molecular weight.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 10259-17-3 | [3][6] |

| Molecular Formula | C₆D₃H₄N | [6] |

| Molecular Weight | 96.15 g/mol | [3][6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [3] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | ~144 °C (291 °F) | [2][7] |

| Melting Point | ~ -18 to -19 °C (-0.4 to -2.2 °F) | [2][7] |

| Density | ~0.957 g/mL at 25 °C | |

| Solubility | Miscible with water, alcohol, and ether | [7] |

| pKa | ~5.63 at 25 °C | [7] |

Note: Properties such as boiling point, melting point, density, and pKa are cited from the non-deuterated analog (CAS 108-99-6) as they are not expected to differ significantly.

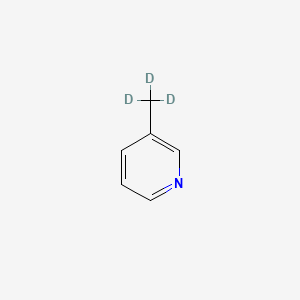

2.1. Molecular Structure

The structure consists of a pyridine ring with a deuterated methyl group at the 3-position.

Caption: Molecular structure of 3-Methyl-D3-pyridine.

2.2. Spectroscopic Profile

-

Mass Spectrometry (MS): In electron ionization MS, the non-deuterated 3-methylpyridine (MW 93.13) shows a prominent molecular ion peak at m/z 93.[8] For 3-Methyl-D3-pyridine (MW 96.15), the molecular ion peak is expected at m/z 96. This +3 Da mass shift is the basis for its use as an internal standard, allowing for its differentiation from the endogenous analyte in a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the deuterated compound will be simplified compared to its non-deuterated analog. The characteristic singlet of the methyl protons (around 2.5 ppm in the light version) will be absent.[9] The aromatic proton signals on the pyridine ring will remain.

-

²H NMR (Deuterium NMR): A signal corresponding to the -CD₃ group would be observable.

-

¹³C NMR: The carbon spectrum will be similar to the light compound, though the signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling.[9]

-

Application in Quantitative Analysis: A Methodological Workflow

The primary application of 3-Methyl-D3-pyridine is as an internal standard (IS) in quantitative LC-MS/MS assays.

3.1. Workflow Causality: Why This Method Works

The core principle is stable isotope dilution. A known, fixed concentration of 3-Methyl-D3-pyridine (the "heavy" IS) is spiked into all samples, calibration standards, and quality controls before any sample processing.[10] During extraction, chromatography, and ionization, any physical loss or signal fluctuation will affect both the analyte and the IS equally. By calculating the ratio of the analyte's MS signal to the IS's MS signal, these variations are normalized, leading to a highly precise and accurate measurement of the analyte's concentration.[10]

Caption: Quantitative analysis workflow using an internal standard.

3.2. Step-by-Step Experimental Protocol

This protocol outlines a general method for the quantification of 3-methylpyridine in human plasma.

1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-methylpyridine (light) in 10 mL of methanol.

- IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methyl-D3-pyridine in 10 mL of methanol.

- IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in a 50:50 mixture of methanol and water. Rationale: The IS concentration should be comparable to the mid-point of the calibration curve for optimal performance.

2. Calibration Curve Preparation:

- Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma. A typical range might be 1-1000 ng/mL.

3. Sample Preparation (Protein Precipitation):

- To 50 µL of each plasma sample, calibrator, or QC, add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile.

- Vortex vigorously for 1 minute. Rationale: Acetonitrile acts as a protein precipitating agent, and this step simultaneously adds the IS and extracts the analyte.

- Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean vial or 96-well plate for injection.

4. LC-MS/MS Conditions:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A suitable gradient to separate the analyte from matrix interferences.

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- MS Detection: Multiple Reaction Monitoring (MRM).

- 3-methylpyridine: Q1 m/z 94.1 → Q3 m/z (a suitable product ion).

- 3-Methyl-D3-pyridine: Q1 m/z 97.1 → Q3 m/z (the corresponding product ion).

- Note: Precursor ions are [M+H]⁺.

5. Data Analysis:

- Integrate the peak areas for both the analyte and the IS.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Generate a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

- Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The safety profile of 3-Methyl-D3-pyridine is analogous to its non-deuterated form, which is a hazardous substance.

4.1. Hazard Identification

-

Flammability: Flammable liquid and vapor.[11] Vapors may form explosive mixtures with air.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Corrosivity: Causes severe skin burns and eye damage.[11]

-

Irritation: Vapor can be extremely irritating to the respiratory tract.

Table 2: GHS Hazard Information for 3-Methylpyridine

| Pictogram | GHS Code | Hazard Statement |

| Flame | GHS02 | Flammable liquid and vapour (H226) |

| Skull & Crossbones | GHS06 | Toxic if inhaled; Harmful in contact with skin (H331, H311) |

| Corrosion | GHS05 | Causes severe skin burns and eye damage (H314) |

| Exclamation Mark | GHS07 | Harmful if swallowed (H302) |

(Data sourced from Loba Chemie and Sigma-Aldrich MSDS for 3-methylpyridine)[11]

4.2. Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use non-sparking tools and explosion-proof electrical equipment.[12]

-

Avoid contact with skin, eyes, and clothing.

-

Mandatory PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

Flame-retardant lab coat.

-

Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.

-

4.3. Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

The compound is stable if stored under recommended conditions.[3]

Conclusion

3-Methyl-D3-pyridine (CAS 10259-17-3) is an indispensable tool for researchers and drug development professionals requiring accurate quantification of its non-deuterated analog. Its utility as an internal standard in mass spectrometry is rooted in the fundamental principles of isotope dilution, providing a self-validating system to correct for analytical variability. By understanding its physicochemical properties, adhering to validated analytical workflows, and observing stringent safety protocols, scientists can leverage this compound to generate high-quality, reliable data essential for advancing research and development.

References

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved February 9, 2026, from [Link]

-

Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 9, 2026, from [Link]

- Material Safety Data Sheet. (n.d.). 3-Methylpyridine. Retrieved February 9, 2026, from a source providing an MSDS for the compound.

-

PubChem. (n.d.). 3-Methylpyridine. Retrieved February 9, 2026, from [Link]

-

ACS Publications. (2026, February 6). Chain to Grid Supramolecular Assembly. Retrieved February 9, 2026, from [Link]

-

Alsachim. (2025, October 30). Deuterated Internal Standards for LC-MS. Retrieved February 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

- Waters Corporation. (n.d.). Deuterated Analogues as Internal Standards.

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards. Retrieved February 9, 2026, from [Link]

-

PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved February 9, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methyl-d3-pyridine | CAS 10259-17-3 | LGC Standards [lgcstandards.com]

- 7. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 3-methyl- [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lcms.cz [lcms.cz]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

A Technical Guide to 3-Picoline-d3: Structure, Properties, and Applications in Research and Development

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. Among these, deuterium-labeled internal standards have become the gold standard for quantitative analysis by mass spectrometry. This technical guide provides an in-depth exploration of 3-Picoline-d3, a deuterated analog of 3-methylpyridine. We will dissect its chemical structure and molecular properties, discuss logical synthetic strategies, and provide a detailed framework for its characterization. The primary focus is on its critical application as an internal standard in bioanalytical and environmental assays, with further discussion on its potential role in metabolic studies and drug discovery. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this key analytical reagent.

Chemical Identity and Physicochemical Properties

3-Picoline, or 3-methylpyridine, is a heterocyclic aromatic organic compound.[1] Its deuterated isotopologue, 3-Picoline-d3, is specifically labeled with three deuterium atoms on the methyl group. This substitution is fundamental to its utility, as it imparts a mass shift without significantly altering its chemical behavior.

Chemical Structure

The structural difference between the unlabeled (protio) and labeled compound is the substitution of hydrogen with its heavier, stable isotope, deuterium, at the methyl position.

Caption: Chemical structures of 3-Picoline and 3-Picoline-d3.

Physicochemical Data Summary

The key physical and chemical properties of 3-Picoline-d3 are compared with its non-deuterated counterpart in the table below. The primary distinction for analytical purposes is the difference in molecular weight.

| Property | 3-Picoline (Unlabeled) | 3-Picoline-d3 | Data Source(s) |

| Molecular Formula | C₆H₇N | C₅H₄NCD₃ (or C₆H₄D₃N) | [2][3] |

| Molecular Weight | 93.13 g/mol | 96.15 g/mol | [3][4] |

| CAS Number | 108-99-6 | 10259-17-3 | [1][3] |

| Appearance | Colorless liquid | Colorless liquid | [1] |

| Boiling Point | 144 °C | Not specified, expected to be very similar to unlabeled | [1][5] |

| Density | 0.957 g/mL at 25 °C | Not specified, expected to be slightly higher than unlabeled | [5] |

| Isotopic Enrichment | N/A | Typically ≥98 atom % D | [3] |

Synthesis and Quality Control

The synthesis of isotopically labeled compounds requires careful selection of reagents and reaction conditions to ensure high isotopic enrichment and chemical purity.

Rationale for Synthetic Strategy

The objective is to selectively introduce three deuterium atoms onto the methyl group of the 3-picoline scaffold. A common and efficient strategy involves the use of a deuterated methylating agent. An illustrative, though not exclusive, synthetic approach would be the reaction of a suitable 3-pyridyl precursor with a deuterated methyl source, such as methyl-d3 iodide (CD₃I). This method is often preferred for its high efficiency and the commercial availability of the deuterated reagent.

Proposed Synthetic Workflow

A plausible synthetic route involves the formation of a 3-pyridyl organometallic intermediate, which is then quenched with a deuterated electrophile.

Caption: Proposed synthetic workflow for 3-Picoline-d3.

Causality Behind Experimental Choices:

-

Organolithium Formation: Using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for efficient halogen-metal exchange on the 3-bromopyridine, creating a nucleophilic carbon at the 3-position while minimizing side reactions.

-

Electrophilic Quench: Introducing methyl-d3 iodide (CD₃I) as the electrophile ensures the direct and specific incorporation of the trideuterated methyl group onto the pyridine ring.

-

Purification: Distillation is an effective method for purifying the final liquid product, separating it from non-volatile impurities and any remaining starting materials.

Self-Validating Quality Control

A robust protocol for verifying the final product is critical. This involves a two-pronged approach: confirming chemical identity and purity, and quantifying isotopic enrichment.

-

Chemical Purity Assessment:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: The sample is analyzed by GC to separate any volatile impurities. The resulting total ion chromatogram (TIC) peak area for 3-Picoline-d3 should be ≥98% to confirm chemical purity.

-

-

Identity and Isotopic Enrichment Verification:

-

Technique: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Procedure (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z 96, confirming the incorporation of three deuterium atoms (mass of unlabeled is 93). The absence of a significant peak at m/z 93 validates high isotopic enrichment.

-

Procedure (¹H NMR): The proton NMR spectrum should show the characteristic aromatic signals for the pyridine ring protons, but the singlet typically observed for the methyl group (~2.3 ppm) in unlabeled 3-picoline should be absent or significantly diminished.

-

Spectroscopic Characterization

The key differences in the spectroscopic data between 3-picoline and 3-Picoline-d3 are the basis for its use as an internal standard.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of 3-Picoline-d3 will be dominated by a molecular ion peak at m/z 96. This is a clear 3-dalton shift from the m/z 93 peak of unlabeled 3-picoline.[6] This mass difference is ideal for preventing isotopic crosstalk in quantitative LC-MS/MS analysis.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Picoline-d3, the characteristic singlet corresponding to the methyl protons is absent. The remaining signals in the aromatic region confirm the integrity of the pyridine ring structure.[7]

-

¹³C NMR Spectroscopy: The signal for the methyl carbon in 3-Picoline-d3 will appear as a multiplet (a heptet) due to C-D coupling, and it will be significantly broadened compared to the quartet seen for the ¹³C-¹H coupling in the unlabeled compound.

Applications in Research and Drug Development

The primary utility of 3-Picoline-d3 stems from its identity as a stable isotope-labeled (SIL) analog that co-elutes with the unlabeled analyte but is distinguishable by mass.

The Gold Standard: Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample. Its purpose is to correct for variations in sample preparation (extraction efficiency) and instrument response (matrix effects, ionization suppression/enhancement).

Why 3-Picoline-d3 is an Ideal Internal Standard:

-

Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte.

-

Similar Ionization Efficiency: It behaves identically in the ion source of the mass spectrometer.

-

Mass Differentiation: It is easily distinguished from the unlabeled analyte by the mass spectrometer.

Caption: Workflow for using 3-Picoline-d3 as an internal standard.

Protocol: Quantification of 3-Picoline in a Sample Matrix

This protocol describes a self-validating system for the accurate measurement of 3-picoline using 3-Picoline-d3 as an internal standard.

-

Preparation of Standards:

-

Create a stock solution of 3-picoline (analyte) and 3-Picoline-d3 (IS) in methanol.

-

Prepare a series of calibration standards by spiking blank matrix (e.g., plasma) with varying concentrations of the analyte stock.

-

Spike each calibration standard with a single, constant concentration of the IS working solution. This ensures the IS concentration is the same across the entire analytical run.

-

-

Sample Preparation:

-

To 100 µL of an unknown sample, add the same constant amount of the IS working solution as used in the calibrators.

-

Perform a protein precipitation extraction by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate HPLC column (e.g., a C18 column).[8]

-

Analyze using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The instrument will specifically monitor for the mass transition of the analyte and the mass transition of the IS.

-

-

Data Analysis:

-

For each injection, calculate the ratio of the analyte peak area to the IS peak area.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve. The reliability of the method is validated by the linearity (e.g., R² > 0.99) of the calibration curve.

-

Further Applications

-

Metabolic Fate Studies: If a drug candidate contains a 3-picoline moiety, administering the d3-labeled version allows researchers to trace its metabolites using mass spectrometry. The 3-dalton mass shift creates a unique isotopic signature, making it easy to distinguish drug-related material from endogenous compounds.

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the methyl group is a site of metabolic oxidation by cytochrome P450 enzymes, replacing H with D can slow down this metabolic process. This phenomenon, known as the kinetic isotope effect, is a strategy used in drug development to improve the pharmacokinetic profile (e.g., increase the half-life) of a drug molecule.

Conclusion

3-Picoline-d3 is a highly valuable and specific chemical tool. Its utility is centered on its ability to mimic the chemical and chromatographic behavior of its unlabeled counterpart while maintaining a distinct mass signature. This makes it an exemplary internal standard for achieving high accuracy and precision in quantitative mass spectrometry, a requirement for regulated bioanalysis in drug development and for sensitive environmental monitoring. Its further applications in metabolism and pharmacokinetic studies underscore the importance of stable isotope labeling in modern scientific research.

References

-

Wikipedia. 3-Methylpyridine. [Link]

- Google Patents.

-

National Toxicology Program. 3-Picoline. [Link]

-

NIST. Pyridine, 3-methyl-. [Link]

-

PubChem. 3-Methylpyridine. [Link]

-

NIST. Pyridine, 3-methyl- Mass Spectrum. [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 3-Picoline | CAS 108-99-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Picoline | 108-99-6 [chemicalbook.com]

- 6. Pyridine, 3-methyl- [webbook.nist.gov]

- 7. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]

- 8. helixchrom.com [helixchrom.com]

3-(trideuteriomethyl)pyridine synonyms and nomenclature

An In-Depth Technical Guide to 3-(Trideuteriomethyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(trideuteriomethyl)pyridine, a deuterated isotopologue of 3-methylpyridine. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document will delve into the nomenclature, physicochemical properties, synthesis, and, most importantly, the critical applications of this compound in modern analytical and metabolic research.

Introduction: The Significance of Deuterated Analogues

In the landscape of pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically identical to the parent compound but physically distinguishable by its mass. This subtle yet significant alteration allows for its use in a variety of applications, most notably as an internal standard in quantitative bioanalysis and in mechanistic studies of drug metabolism. 3-(trideuteriomethyl)pyridine, with its deuterated methyl group, serves as a prime example of such a crucial analytical reagent.

Nomenclature and Identification

The precise and unambiguous identification of a chemical entity is paramount for scientific rigor. This section outlines the various identifiers for 3-(trideuteriomethyl)pyridine.

Synonyms and Common Names

Due to its specific nature, 3-(trideuteriomethyl)pyridine is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

-

3-Picoline-d3

-

Pyridine, 3-(methyl-d3)-

-

3-(Trideuteriomethyl)pyridine

-

[D3]methyl-3-pyridine

IUPAC Nomenclature

The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-(trideuteriomethyl)pyridine .

Chemical Identifiers

A compilation of key chemical identifiers for 3-(trideuteriomethyl)pyridine is provided in the table below for quick reference.

| Identifier | Value |

| CAS Number | 1219803-93-6 |

| Molecular Formula | C₆H₄D₃N |

| Molecular Weight | 96.15 g/mol |

| InChI | InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 |

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3-(trideuteriomethyl)pyridine are very similar to its non-deuterated analogue, 3-methylpyridine (3-picoline). However, its spectroscopic signature is distinct due to the presence of deuterium.

Physical Properties

-

Appearance: Typically a colorless to pale yellow liquid.

-

Boiling Point: Approximately 144 °C (similar to 3-picoline).

-

Solubility: Soluble in water, ethanol, and ether.

Spectroscopic Characterization

The key to confirming the identity and purity of 3-(trideuteriomethyl)pyridine lies in its spectroscopic data.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak will appear at m/z 96, which is three mass units higher than that of 3-methylpyridine (m/z 93). This mass shift is the fundamental principle behind its use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most notable feature in the ¹H NMR spectrum is the absence of the singlet corresponding to the methyl protons, which would typically appear around 2.3 ppm for 3-methylpyridine. The aromatic proton signals will remain.

-

¹³C NMR: The carbon of the trideuteriomethyl group will exhibit a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a normal methyl group.

-

²H (Deuterium) NMR: A signal corresponding to the deuterium nuclei in the trideuteriomethyl group will be present.

-

Synthesis Strategies

The synthesis of 3-(trideuteriomethyl)pyridine typically involves the introduction of a deuterated methyl group onto the pyridine ring. A common synthetic route is outlined below:

Caption: A generalized synthetic pathway for 3-(trideuteriomethyl)pyridine.

Experimental Protocol: A Generalized Approach

-

Grignard Reagent Formation: 3-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, 3-pyridylmagnesium bromide.

-

Deuteriomethylation: The freshly prepared Grignard reagent is then quenched with a deuterated methylating agent, such as iodomethane-d3 (D₃C-I).

-

Workup and Purification: The reaction mixture is worked up with an aqueous solution (e.g., saturated ammonium chloride) to quench any remaining Grignard reagent. The organic layer is then separated, dried, and the solvent is removed. The crude product is purified, typically by distillation or column chromatography, to yield pure 3-(trideuteriomethyl)pyridine.

Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the Grignard reagent from reacting with water or oxygen, which would lead to the formation of pyridine and other byproducts, respectively.

Applications in Research and Development

The primary and most significant application of 3-(trideuteriomethyl)pyridine is as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry.

Internal Standard in Bioanalytical Methods

In pharmacokinetic and drug metabolism studies, it is often necessary to accurately quantify the levels of a drug or metabolite in complex biological matrices like plasma or urine. Liquid chromatography-mass spectrometry (LC-MS) is a common technique for this purpose.

The Role of an Internal Standard: An internal standard (IS) is a compound that is added in a known quantity to both the calibration standards and the unknown samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS has physicochemical properties very similar to the analyte but is clearly distinguishable by the detector.

Why 3-(trideuteriomethyl)pyridine is an Excellent IS:

-

Co-elution: Due to its chemical similarity, it co-elutes with the analyte of interest, 3-methylpyridine, in liquid chromatography.

-

Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.

-

Mass Distinction: It is easily distinguished from the analyte by its higher mass (a 3 Da mass difference).

The workflow for using 3-(trideuteriomethyl)pyridine as an internal standard is depicted below.

deuterated beta-picoline for metabolic research

Deuterated Beta-Picoline (3-Methylpyridine-d ): A Technical Guide to Metabolic Stability and Isotope Tracing

Executive Summary

This technical guide addresses the application of deuterated beta-picoline (3-methylpyridine) in metabolic research and drug development.[1] The strategic substitution of protium (

Part 1: The Physicochemical Basis of Deuteration

The Deuterium Advantage: Bond Strength and KIE

The utility of deuterated beta-picoline rests on the fundamental difference in zero-point vibrational energy (ZPE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.[1]

-

Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond. The BDE for a typical benzylic-like C-H bond in the methyl group of beta-picoline is approximately 85-90 kcal/mol.[1] Replacing this with C-D increases the BDE by roughly 1.2–1.5 kcal/mol.[1]

-

Primary Kinetic Isotope Effect (KIE): In metabolic reactions where C-H bond cleavage is the rate-determining step (RDS)—specifically CYP450-mediated hydroxylation of the methyl group—this energy difference significantly reduces the reaction rate (

).

Structural Target: The "Soft Spot"

In beta-picoline, the C3-methyl group is the primary "metabolic soft spot." Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2) target this position for oxidation.[1] Deuterating the aromatic ring (d

Part 2: Metabolic Pathways and Tracing

The metabolism of beta-picoline is a gateway to the NAD+ salvage pathway.[1] The primary route involves oxidation to 3-hydroxymethylpyridine, followed by further oxidation to nicotinic acid (Niacin).

Pathway Visualization

The following diagram illustrates the oxidative pathway and the specific inhibition point introduced by deuteration.

Figure 1: Oxidative metabolism of beta-picoline to Nicotinic Acid. Deuteration at the methyl group inhibits the initial CYP450-mediated hydroxylation.

Part 3: Experimental Protocol – Microsomal Stability Assay

This protocol quantifies the metabolic stability of 3-picoline-d

Materials

-

Test Compounds: 3-Methylpyridine (Sigma-Aldrich) and 3-Methylpyridine-d

(Isotopic purity >98 atom % D).[1] -

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl

, 0.4 U/mL G6P dehydrogenase). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow

-

Preparation:

-

Prepare a 10 mM stock solution of d

-picoline and d -

Dilute to 1

M working solution in Phosphate Buffer (0.1% DMSO final).[1]

-

-

Pre-Incubation:

-

Mix 450

L of working solution with 25 -

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add 25

L of NADPH regenerating system to initiate the reaction.[1] -

Control: Add buffer instead of NADPH for a "No Cofactor" control (checks for non-enzymatic degradation).

-

-

Sampling:

-

At time points

min, remove 50

-

-

Quenching:

-

Immediately transfer aliquot into 150

L ice-cold Acetonitrile (with IS). -

Centrifuge at 4,000 rpm for 15 min to pellet proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.[1]

-

LC-MS/MS Configuration (Guideline)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

m). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

MRM Transitions:

Data Analysis & Calculation

Calculate the slope (

Validation Criteria:

Part 4: Synthesis and Quality Control

For researchers synthesizing custom deuterated analogs, the following logic ensures high isotopic incorporation.

Synthesis Logic Diagram

Figure 2: Decision matrix for synthesizing deuterated picoline based on the intended application (metabolic blocking vs. internal standard).

Critical QC Parameters

-

Isotopic Enrichment: Must be >98% to avoid "isotope scrambling" data errors in MS analysis.

-

Chemical Purity: >95% by HPLC. Impurities like 4-picoline can interfere with CYP specificity.[1]

Part 5: Data Presentation for Comparative Stability

When reporting results, structure your data to highlight the isotope effect clearly.

| Parameter | 3-Picoline (d | 3-Picoline-d | Isotope Effect ( |

| t | 15.4 ± 1.2 | 42.8 ± 3.1 | ~2.8 |

| CL | 45.0 | 16.1 | N/A |

| Major Metabolite | 3-Hydroxymethylpyridine | Trace / Delayed | N/A |

Note: Data values are illustrative estimates based on typical CYP2E1 kinetics for methyl-substituted pyridines.

References

-

Guengerich, F. P. (2017).[1][2][3][4] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

-

Loh, Y. Y., et al. (2017).[1][4] Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. [Link][1]

-

Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. [Link][1]

-

Tung, R. (2010).[1] The Development of Deuterium-Containing Drugs.[1][2][3][5][6][7] Innovations in Pharmaceutical Technology. [Link]

-

Foster, A. B. (1984).[1] Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

Isotopic Precision: A Technical Guide to 3-Methyl-D3-pyridine

Safety, Handling, and Bioanalytical Application

Executive Summary

3-Methyl-D3-pyridine (also known as 3-Picoline-D3) is a stable isotope-labeled analog of 3-methylpyridine. It serves as a critical internal standard (IS) in the quantitative analysis of pyridine derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While chemically mirroring its non-deuterated parent, the introduction of three deuterium atoms (

This guide synthesizes the safety protocols required for handling this hazardous, volatile compound with the technical rigor needed for its application in high-sensitivity drug development and metabolic profiling.

Physicochemical & Isotopic Profile

The following data characterizes the specific deuterated analog compared to the unlabeled standard.

| Property | 3-Methyl-D3-pyridine (Labeled) | 3-Methylpyridine (Unlabeled) |

| CAS Number | 10259-17-3 | 108-99-6 |

| Molecular Formula | ||

| Molecular Weight | 96.15 g/mol | 93.13 g/mol |

| Isotopic Purity | Natural Abundance | |

| Physical State | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | ~144°C (Predicted) | 144°C |

| Flash Point | ~38°C (Closed Cup) | 38°C |

| Density | ~0.96 g/mL | 0.957 g/mL |

| Solubility | Miscible in water, ethanol, ether | Miscible in water, ethanol, ether |

Risk Management & Safety (SDS Core)

Hazard Classification (GHS): 3-Methyl-D3-pyridine is not just a "chemical irritant"; it is a corrosive, flammable toxicant . The deuteration does not mitigate the toxicity of the parent pharmacophore.

Core Hazards[3]

-

Flammable Liquid (Category 3): Vapor/air mixtures are explosive above 38°C.[1]

-

Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. This is the critical handling risk.

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure or spillage events.

Figure 1: Emergency response logic for 3-Methyl-D3-pyridine incidents, prioritizing containment of flammability and neutralization of corrosive risks.[2]

Handling & Integrity Protocol

For researchers, the risk is twofold: personal safety and isotopic integrity . Deuterated volatiles are expensive and prone to degradation or loss if mishandled.

Volatility Management

-

The "Cold-Open" Rule: 3-Methyl-D3-pyridine has a high vapor pressure. Always chill the ampoule to 4°C or lower before opening. This minimizes the "puff" of invisible vapor that releases labeled material and exposes the user.

-

Septum Integrity: Once transferred to a stock vial, use a PTFE-lined septum. Do not store in standard snap-caps, as pyridine vapors can penetrate low-density polyethylene (LDPE).

Preventing H/D Back-Exchange

While the methyl-D3 group is relatively stable, exposure to extreme pH or protic solvents over long periods can induce Hydrogen/Deuterium exchange, eroding the isotopic purity.

-

Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvents: Prepare working standards in aprotic solvents (e.g., Acetonitrile, DMSO) rather than Methanol/Water mixtures if storing for >24 hours.

Bioanalytical Application (LC-MS/MS)

The primary utility of 3-Methyl-D3-pyridine is as an Internal Standard (IS) to normalize matrix effects in bioanalysis.

The Kinetic Isotope Effect (KIE)

The

-

Implication: The D3 analog may have a slightly different metabolic half-life than the analyte (KIE).

-

Solution: In ex vivo quantification (extraction), this is irrelevant. However, if used as a tracer in vivo, the "metabolic switching" must be accounted for.

Extraction & Analysis Workflow

The following protocol describes a validated workflow for quantifying 3-picoline in human plasma using the D3 analog.

Reagents:

-

IS Stock: 1 mg/mL 3-Methyl-D3-pyridine in DMSO.

-

Extraction Buffer: Methyl tert-butyl ether (MTBE) (Alkaline extraction is preferred for pyridines).

Figure 2: Bioanalytical workflow. Alkalization is critical to convert the pyridine cation to its free base for organic extraction.

Mass Spectrometry Transitions (Example):

-

Analyte (3-Picoline): precursor

94.1 -

IS (3-Methyl-D3-pyridine): precursor

97.1 -

Note: Ensure no "cross-talk" occurs. If the D3 standard contains >0.5% D0 (unlabeled), it will cause false positives in the analyte channel.

Synthesis & Quality Control

Understanding the synthesis helps researchers troubleshoot impurity issues. The synthesis of 3-Methyl-D3-pyridine typically avoids direct methylation to prevent isomer mixtures.

Synthetic Pathway

A common high-purity route involves the reduction of nicotinic acid derivatives using deuterated reducing agents.

Figure 3: Representative synthetic pathway ensuring specific deuteration of the methyl side-chain.

Quality Control Parameters

Before using a new lot for GLP (Good Laboratory Practice) studies, verify:

-

Isotopic Enrichment: Must be

D. Check via -

Chemical Purity:

via GC-FID. -

Water Content: Pyridines are hygroscopic. High water content causes retention time shifts in HILIC chromatography.

References

-

European Chemicals Agency (ECHA). (2025).[3][4] 3-Methylpyridine: Brief Profile & Hazard Classification. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health (NIH) PubChem. (2025). 3-Methylpyridine Compound Summary (CID 7970).[5] Retrieved February 9, 2026, from [Link]

-

Restek Corporation. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved February 9, 2026, from [Link]

-

Columbia University EH&S. (n.d.). Safe Use of Volatile Chemicals in Biological Applications. Retrieved February 9, 2026, from [Link]

Sources

The Critical Role of Isotopic Purity in Scientific Applications

An In-Depth Technical Guide to the Isotopic Purity Specifications of 3-Methyl-D3-pyridine

This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control specifications for 3-Methyl-D3-pyridine. It is designed for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require a deep understanding of the methodologies that ensure their purity and integrity. The narrative emphasizes the rationale behind experimental choices and the establishment of self-validating analytical systems.

3-Methyl-D3-pyridine, also known as 3-picoline-d3, is a deuterated analogue of 3-methylpyridine.[1] The strategic replacement of the three hydrogen atoms on the methyl group with deuterium significantly alters its mass without fundamentally changing its chemical properties. This characteristic makes it an invaluable tool in numerous scientific domains, particularly in pharmaceutical research.[2] Its primary application is as an internal standard in quantitative bioanalytical assays using mass spectrometry (MS). The mass shift allows it to be distinguished from the non-labeled analyte, while its similar chemical behavior ensures comparable extraction efficiency and ionization response, correcting for sample loss during processing.

The efficacy of 3-Methyl-D3-pyridine in these roles is directly contingent on its isotopic purity . High isotopic purity ensures reliable experimental results, consistent data, and compliance with stringent industry regulations.[3] Conversely, low isotopic enrichment or the presence of unlabeled or partially labeled species can lead to significant errors in quantification, misinterpretation of metabolic pathways, and compromised data integrity.[3][4] This guide delineates the essential specifications and the robust analytical methodologies required to validate the isotopic purity of this critical reagent.

Synthesis and Deuteration: A Deliberate Introduction of Mass

The synthesis of 3-Methyl-D3-pyridine begins with its non-labeled counterpart, 3-methylpyridine. Industrially, 3-methylpyridine is often produced via the Chichibabin pyridine synthesis or related methods, reacting aldehydes and ketones with ammonia.[1]

The introduction of the three deuterium atoms onto the methyl group is the crucial step. While various deuteration methods exist for heterocyclic compounds,[5][6] for creating a -CD3 group, the most direct and controlled approach involves building the molecule from a deuterated precursor. A common synthetic route involves the use of deuterated methyl iodide (CD3I) reacting with a suitable pyridine precursor. This choice is causal: using a pre-labeled building block minimizes the risk of incomplete labeling or isotopic scrambling (the misplacement of deuterium atoms) that can occur with H/D exchange reactions on the final molecule.

Core Analytical Principles: Quantifying Isotopic Enrichment

Isotopic purity, or isotopic enrichment, is a quantitative measure of the percentage of a specific isotopologue in a sample. For 3-Methyl-D3-pyridine, the sample is a mixture of isotopologues:

-

d0: 3-Methylpyridine (C₆H₇N)

-

d1: 3-Methyl-D1-pyridine (C₆H₆DN)

-

d2: 3-Methyl-D2-pyridine (C₆H₅D₂N)

-

d3: 3-Methyl-D3-pyridine (C₆H₄D₃N)

The goal of analysis is to determine the relative abundance of the desired d3 species compared to the others. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and self-validating assessment of isotopic purity.[4][7]

Mass Spectrometry: The Gold Standard for Isotopologue Distribution

Mass spectrometry is the primary technique for determining the relative abundance of each isotopologue by separating them based on their mass-to-charge (m/z) ratio.[8] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), offers the precision required for accurate quantification.[7][9]

The initial LC separation is critical. It ensures that the peak of interest (3-methylpyridine) is chromatographically resolved from any chemical impurities.[9] This prevents co-eluting impurities from interfering with the mass spectrum and contributing to inaccurate isotopic ratio measurements. Time-of-Flight (TOF) mass analyzers are particularly well-suited for this task due to their high resolution, which allows for clear separation between the mass signals of the different isotopologues.[8]

-

Sample Preparation: Accurately dissolve the 3-Methyl-D3-pyridine sample in a suitable solvent (e.g., methanol/water) to a concentration appropriate for MS analysis (typically in the ng/mL to low µg/mL range).

-

LC Separation: Inject the sample onto a UHPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to achieve a sharp, symmetrical peak for 3-methylpyridine.

-

MS Data Acquisition: Analyze the column effluent using a high-resolution mass spectrometer in full scan mode. Ensure the mass range covers the expected m/z values for the d0 to d3 isotopologues of the protonated molecule ([M+H]⁺).

-

Data Processing: a. Generate an Extracted Ion Chromatogram (EIC) for each isotopologue (d0, d1, d2, and d3).[9] b. Integrate the peak area for each EIC. c. Subtract a background spectrum from the sample spectrum to minimize noise and interference.[9]

-

Isotopic Purity Calculation: a. Sum the integrated peak areas of all detected isotopologues to get the total ion count. b. Calculate the percentage of the d3 species using the following formula: Isotopic Purity (%) = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

Note: For the highest accuracy, this calculation should be corrected for the natural abundance of ¹³C, which contributes to the M+1 peak.

Caption: LC-MS workflow for isotopic purity analysis.

NMR Spectroscopy: Positional Verification and Orthogonal Quantification

While MS excels at determining isotopic distribution, NMR spectroscopy serves two vital, complementary roles: it confirms the structural integrity and the precise location of the deuterium labels, and it provides an independent, orthogonal method for quantifying isotopic purity.[4][7][10]

For 3-Methyl-D3-pyridine, ¹H NMR is the most direct NMR technique. In a perfectly pure sample, the signal corresponding to the methyl protons would be absent. However, in reality, small amounts of residual, partially deuterated species (-CHD₂ and -CH₂D) will be present. The key is to compare the integral of this residual proton signal to the integral of a signal from a non-deuterated position on the molecule, such as the aromatic protons on the pyridine ring.

-

Sample Preparation: Accurately weigh the 3-Methyl-D3-pyridine sample and a certified internal standard into an NMR tube. Dissolve in a high-purity deuterated solvent (e.g., Chloroform-d).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure acquisition parameters are set for quantitative analysis (i.e., long relaxation delay, sufficient number of scans).

-

Data Processing: Process the spectrum using appropriate window functions and perform a careful baseline correction.

-

Integration: a. Integrate the residual signal in the methyl region (~2.3 ppm). b. Integrate one or more of the aromatic proton signals on the pyridine ring, which serve as an internal reference.

-

Isotopic Purity Calculation: a. Calculate the amount of residual hydrogen (H_residual) in the methyl position based on its integral relative to the aromatic protons. b. Calculate the isotopic purity: Isotopic Purity (%) = (1 - (H_residual / 3)) * 100 (The division by 3 normalizes for the three possible positions of hydrogen on the methyl group).

Caption: ¹H NMR workflow for isotopic purity analysis.

Establishing Specifications: A Comparison of Methods

A robust quality control system relies on using orthogonal techniques to verify results. The combination of MS and NMR provides a self-validating system for the characterization of 3-Methyl-D3-pyridine.

| Feature | Mass Spectrometry (LC-HRMS) | NMR Spectroscopy (¹H qNMR) |

| Primary Output | Distribution of isotopologues (d0, d1, d2, d3) | Overall %H vs. %D at the labeled site |

| Key Strength | Unrivaled sensitivity; resolves individual isotopologues.[8] | Confirms label position; highly quantitative and structurally specific.[7][10] |

| Limitation | Provides no information on the location of labels. | Lower sensitivity; does not resolve d1 vs. d2 species. |

| Typical Use | Gold standard for determining isotopic enrichment. | Orthogonal confirmation and positional verification. |

For most applications, especially for use as an internal standard in regulated bioanalysis, the following specifications are recommended:

-

Isotopic Purity (by MS): ≥ 98%

-

Deuterium Incorporation (by NMR): ≥ 99% at the specified methyl position.

-

Chemical Purity (by LC or GC): ≥ 98%

Conclusion

The specification of isotopic purity for 3-Methyl-D3-pyridine is not merely a number on a certificate of analysis; it is a guarantee of data integrity. A thorough characterization demands a multi-faceted analytical approach. Mass spectrometry provides the definitive measurement of isotopic enrichment by detailing the full isotopologue distribution, while NMR spectroscopy offers an essential, orthogonal validation of both the purity and the precise location of the deuterium labels. By implementing these self-validating protocols, researchers and drug developers can ensure the reliability of their reagents, leading to more accurate, reproducible, and trustworthy scientific outcomes.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

- Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health.

- 3-Methylpyridine. Wikipedia.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. RSC Publishing.

- Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc..

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Google Patents.

- Process for the synthesis of 3-methyl-pyridine. Google Patents.

- 3-Methylpyridine: Synthesis and Applications. PubMed.

- Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.

- Synthesis of 3-methylpyridine. PrepChem.com.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

- 3-Methylpyridine | (C5H4N)CH3 | CID 7970. PubChem.

- MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.

- Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters.

- 3-Picoline(108-99-6) 1H NMR spectrum. ChemicalBook.

- 3-methyl pyridine, 108-99-6. The Good Scents Company.

- Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing.

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. almacgroup.com [almacgroup.com]

- 9. almacgroup.com [almacgroup.com]

- 10. resolvemass.ca [resolvemass.ca]

Strategic Sourcing and Technical Validation of 3-Methylpyridine-d3

Topic: (3-Picoline-d3) Audience: Researchers, Medicinal Chemists, and DMPK Scientists.

Executive Summary

3-Methylpyridine-d3 (CAS: 10259-17-3), commonly known as 3-Picoline-d3, is a critical stable isotope-labeled standard used primarily in drug metabolism and pharmacokinetics (DMPK) and environmental analysis. Its primary utility lies in studying the "Magic Methyl" effect—where methylation alters drug potency and solubility—and as an internal standard for quantifying pyridine-based pesticides (e.g., chlorpyrifos metabolites).

Unlike common deuterated solvents, 3-Methylpyridine-d3 is a high-value, low-volume specialty chemical. Supply is oligopolistic, dominated by specialized isotope manufacturers rather than general catalog houses. This guide analyzes the supplier landscape, cost drivers, and validation protocols required to ensure isotopic integrity.

Chemical Profile & Specifications

Before procuring, researchers must distinguish between the specific isotopologues to avoid analytical errors. The target compound carries the deuterium label exclusively on the methyl group.

| Feature | Specification |

| Chemical Name | 3-(Methyl-d3)pyridine |

| Synonyms | 3-Picoline-d3; 3-Picoline-α,α,α-d3 |

| CAS Number (Labeled) | 10259-17-3 |

| CAS Number (Unlabeled) | 108-99-6 |

| Molecular Formula | C₆H₄N(CD₃) |

| Molecular Weight | 96.15 g/mol (vs. 93.13 g/mol unlabeled) |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (GC/NMR) |

| Key Application | Internal Standard (LC-MS/GC-MS), Metabolic Stability Studies |

Critical Note: Do not confuse with 3-Methylpyridine-d7 (Ring-deuterated, CAS 202529-13-3) or 4-Picoline-d3 (Isomer, CAS 10259-18-4). Specificity in CAS verification is mandatory during ordering.

Supplier Landscape & Price Comparison

The market for 3-Methylpyridine-d3 is tiered. "Primary Manufacturers" synthesize the compound in-house, while "Catalog Aggregators" often list it with longer lead times or higher markups.

Market Analysis Table (2024-2025 Estimates)

| Supplier | Type | Catalog # | Pack Size | Approx. Price (USD) | Stock Status |

| CDN Isotopes | Manufacturer | D-5796 | 0.25 g | $454.00 | In Stock |

| CDN Isotopes | Manufacturer | D-5796 | 0.50 g | $773.00 | In Stock |

| LGC Standards | Distributor | CDN-D-5796 | 0.25 g | See CDN | Varies |

| Toronto Research Chem (TRC) | Custom/Catalog | TRC-M326162* | 10 mg | Inquire | Custom/Lead Time |

| Sigma-Aldrich | Aggregator | N/A** | N/A | Inquire | Non-Stock |

*Note: TRC often lists related metabolites; specific d3-picoline may require custom synthesis inquiry. **Note: Sigma-Aldrich lists the unlabeled form (P42053) and 4-Picoline-d3, but 3-Methylpyridine-d3 is frequently a "non-catalog" item requiring special sourcing.

Cost Drivers

-

Precursor Cost: The synthesis often requires Methyl Iodide-d3 (CD₃I) or Methanol-d3 (CD₃OD), which are themselves expensive controlled precursors.

-

Purification Difficulty: Separating the d3-product from unreacted d0/d1/d2 isotopologues requires high-efficiency fractional distillation or preparative chromatography, driving up labor costs.

-

Volatile Nature: 3-Picoline is a volatile liquid (bp ~144°C), leading to yield losses during the final isolation steps.

Technical Deep Dive: Synthesis & Validation

Synthesis Pathway

The most robust route for high isotopic purity involves the cross-coupling of 3-halopyridines with deuterated methylating agents. Direct H/D exchange is often insufficient for specific methyl labeling due to scrambling.

Caption: Palladium-catalyzed cross-coupling workflow for targeted methyl deuteration.

Quality Assurance Protocol

Upon receipt of the material, the following validation steps are mandatory to ensure data integrity in downstream applications.

Protocol 1: Isotopic Enrichment Verification (1H-NMR)

Objective: Confirm >98% deuteration at the methyl position.

-

Solvent: Dissolve 10 mg of sample in CDCl₃.

-

Acquisition: Run standard 1H-NMR (400 MHz+).

-

Analysis:

-

Observe aromatic protons (δ 7.0–8.5 ppm).

-

Critical Check: The methyl singlet (typically δ ~2.3 ppm) should be absent or integrated to <2% relative to the aromatic protons.

-

Note: A small residual peak represents the remaining hydrogen (d0/d1/d2 species).

-

Protocol 2: Mass Shift Confirmation (GC-MS)

Objective: Confirm molecular weight shift.

-

Method: EI-MS (Electron Impact).

-

Expectation:

-

Unlabeled Parent Ion: m/z 93.

-

Labeled Parent Ion: m/z 96 .

-

-

Criteria: The abundance of m/z 93 should be negligible (<0.5%).

Applications in Drug Development

The "Magic Methyl" & Deuterium Effect

In medicinal chemistry, the "Magic Methyl" effect refers to the profound boost in potency (often >100-fold) observed when a methyl group is added to a molecule, usually by filling a hydrophobic pocket in the target protein.

Replacing this methyl group with a trideuteromethyl (-CD₃) group serves two purposes:

-

Metabolic Stability: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This can reduce the rate of metabolic oxidation by Cytochrome P450 enzymes, extending the drug's half-life (

). -

Bioanalytical Tracking: The -d3 analog serves as an ideal Internal Standard (IS) for quantifying the drug in biological matrices, as it co-elutes with the analyte but is mass-resolved.

References

-

CDN Isotopes. Product D-5796: 3-Methyl-d3-pyridine Specifications and Pricing. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7970: 3-Methylpyridine (Unlabeled). Retrieved from

-

LGC Standards. Reference Materials for 3-Methylpyridine-d3. Retrieved from

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications.[1] Chemistry – An Asian Journal. Retrieved from

-

Sigma-Aldrich. Product Catalog: 3-Methylpyridine (Unlabeled) and 4-Picoline-d3. Retrieved from

Sources

Precision Deuteration of the 3-Picoline Scaffold in Drug Discovery

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The 3-picoline (3-methylpyridine) moiety is a prevalent pharmacophore in medicinal chemistry, serving as a critical bioisostere for phenyl rings and a scaffold for kinase inhibitors, nicotinic ligands, and agrochemicals.[1] However, the C3-methyl group represents a significant metabolic liability. It is electronically activated for cytochrome P450 (CYP)-mediated hydrogen atom transfer (HAT), leading to rapid benzylic hydroxylation, carboxylic acid formation, and subsequent clearance.[2]

This guide details the application of Deuterium Kinetic Isotope Effects (DKIE) to the 3-picoline scaffold. By substituting protium with deuterium at the benzylic position, researchers can significantly reduce intrinsic clearance (

Mechanistic Foundation: The Deuterium Switch

The efficacy of deuteration in this context relies on the primary Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.[2]

-

Rate Limiting Step: CYP450 metabolism of 3-picoline proceeds via a radical abstraction of a benzylic hydrogen. If this abstraction is the rate-determining step (RDS), substituting H for D can reduce the reaction rate by a factor of

(at 37°C).[2]

Metabolic Pathway Analysis

The primary metabolic route for 3-picoline derivatives involves oxidation by isoforms such as CYP2E1 and CYP2B6 .

Figure 1: CYP450-mediated oxidation pathway of the 3-picoline moiety.[2] Deuteration raises the activation energy of the initial Hydrogen Atom Transfer (HAT), potentially shunting the drug to slower clearance pathways.

Case Study: Metabolic Stabilization of [18F]3-Fluoro-4-aminopyridine

A pertinent example of this application is found in the development of PET tracers for demyelination.[3] The tracer [18F]3-fluoro-4-aminopyridine (3F4AP) undergoes rapid metabolism, limiting its imaging window.[2]

-

Metabolic Soft Spot: The pyridine ring is susceptible to oxidation, and related aminopyridines (like 3-methyl-4-aminopyridine analogs) show rapid clearance.[2]

-

Enzyme Involvement: Studies implicate CYP2E1 as a major metabolizer of pyridine-based tracers.

-

Deuteration Strategy: Introduction of deuterium at the metabolic soft spots (benzylic positions in methylated analogs or ring positions in 3F4AP) demonstrated that while CYP2E1 is highly efficient, deuteration can alter the metabolite profile and permeability, providing a proof-of-concept for stabilizing pyridine-based drugs [1].

Experimental Protocol: Synthesis of 3-(Trideuteromethyl)pyridine

To apply this strategy, one must synthesize the deuterated building block.[2] The following protocol describes the conversion of methyl nicotinate to 3-picoline-

Reagents: Methyl nicotinate, Lithium Aluminum Deuteride (

Step 1: Reduction to 3-Pyridylcarbinol- [3]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Addition: Suspend

(1.5 equiv) in anhydrous THF at 0°C. -

Reaction: Dropwise add a solution of methyl nicotinate (1.0 equiv) in THF.

-

Conditions: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[2][4]

-

Workup: Quench via Fieser method (

mL-

Yield Expectation: >85% of 3-(hydroxymethyl-

)pyridine .[2]

-

Step 2: Chlorination to 3-Chloromethyl- -pyridine[3]

-

Reaction: Dissolve the alcohol from Step 1 in DCM. Add

(2.0 equiv) dropwise at 0°C.[2] -

Conditions: Reflux for 2 hours.

-

Workup: Evaporate volatiles under reduced pressure. Neutralize the hydrochloride salt with saturated

and extract with DCM.

Step 3: Reduction to 3-Methyl- -pyridine (3-Picoline- )[2][3]

-

Reaction: Dissolve the chloride intermediate in anhydrous THF.

-

Reduction: Add

(1.2 equiv) or Super-Deuteride ( -

Conditions: Reflux for 12 hours to ensure complete displacement.

-

Purification: After standard workup, purify via distillation (b.p. ~144°C) or flash chromatography if part of a larger scaffold.[2]

-

Validation:

-NMR should show disappearance of the methyl singlet at

-

In Vitro Evaluation: Microsomal Stability Assay

Once the deuterated analog is synthesized, its stability must be compared to the protio-analog.

Protocol

Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).[2]

-

Preparation: Prepare 10 mM stock solutions of Protio-Drug and Deutero-Drug in DMSO.

-

Incubation:

-

Sampling: Aliquot 50

at -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor depletion of parent ion.

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (

Success Criteria:

A statistically significant reduction in

| Parameter | Protio-Analog (3-CH3) | Deutero-Analog (3-CD3) | Interpretation |

| 15.4 | 28.2 | Stabilized: Slower metabolism.[2] | |

| 90.0 | 49.1 | Reduced Clearance: Lower hepatic extraction expected.[2] | |

| Metabolite ID | +16 Da (OH) | +16 Da (OH) | Pathway: Same pathway, just slower? Or metabolic switching? |

Note: If the metabolite profile changes (e.g., appearance of N-oxide instead of carbinol), "Metabolic Switching" has occurred, which may alter the toxicity profile.

References

-

Brugarolas, P., et al. (2018).[2] "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites." Journal of Pharmacology and Experimental Therapeutics, 367(1), 1-10.[2] Link

-

Shao, L., & Hewitt, M. C. (2010).[2] "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives, 23(6), 398-404.[2] Link

-

BenchChem. (2025).[2] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Technical Library. Link[2]

-

Skordos, K. W., et al. (1998).[2] "Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole." Chemical Research in Toxicology, 11(11), 1323-1329.[2] Link

-

Thornton, S. R., et al. (1995).[2] "Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers." Xenobiotica, 25(11), 1247-1256.[2] Link

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Delafloxacin (meglumine) | CAS 352458-37-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 3-Methyl-D3-pyridine

[1][2]

Executive Summary

3-Methyl-D3-pyridine is the deuterated isotopologue of 3-methylpyridine (3-picoline), where the methyl hydrogens are replaced by deuterium (

While isotopic substitution alters mass and vibrational modes, it has a negligible effect on macroscopic solubility parameters compared to its non-deuterated analog.[2] Consequently, 3-Methyl-D3-pyridine exhibits an amphiphilic solubility profile: it is miscible with water due to the pyridine nitrogen’s hydrogen-bond accepting capability, yet sufficiently lipophilic to dissolve in non-polar organic solvents.[1][2]

Key Takeaway: Treat the solubility profile of 3-Methyl-D3-pyridine as identical to 3-methylpyridine, but exercise heightened strictness in handling to prevent isotopic scrambling or volatile loss.

Physicochemical Architecture

To understand the solvation mechanism, one must analyze the molecular properties.[2] The substitution of Hydrogen-1 with Deuterium-2 increases the molecular weight and slightly alters density/boiling point (the "Isotope Effect"), but the polarity (LogP) remains consistent.[1][2]

| Property | 3-Methyl-D3-pyridine (Deuterated) | 3-Methylpyridine (Unlabeled) | Relevance to Solubility |

| Formula | Core structure dictates polarity.[1][2] | ||

| MW ( g/mol ) | ~96.15 | 93.13 | Mass shift (+3 Da) for MS detection.[1][2] |

| LogP | ~1.20 | 1.20 | Indicates moderate lipophilicity; extracts into organic layers.[1][2] |

| pKa | ~5.63 | 5.63 | Weak base; protonates in acidic media (pH < 3.5).[1][2] |

| State (RT) | Liquid | Liquid | Miscible with other liquid phases.[1][2] |

| Density | ~0.96 g/mL | 0.957 g/mL | Similar density aids in liquid handling.[1][2] |

Solubility Landscape

3-Methyl-D3-pyridine is classified as a "Universal Solvent" analog , meaning it bridges the gap between aqueous and organic phases.[1][2]

Mechanistic Insight: The "Push-Pull" Solvation[1][2]

-

The "Pull" (Hydrophilic): The nitrogen atom in the pyridine ring possesses a lone pair of electrons.[2] In protic solvents (Water, Methanol), this lone pair acts as a Hydrogen Bond Acceptor (HBA), facilitating complete miscibility.[2]

-

The "Push" (Lipophilic): The aromatic ring and the deuterated methyl group (

) provide Van der Waals surfaces that interact favorably with non-polar solvents (Hexane, DCM).[2]

Quantitative Solubility Matrix

The following table summarizes the solubility behavior in common laboratory solvents.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Driver |

| Polar Protic | Water ( | Miscible | H-bonding with Pyridine Nitrogen.[1][2] |

| Methanol / Ethanol | Miscible | Dipole-dipole & H-bonding.[1][2] | |

| Polar Aprotic | Acetonitrile (ACN) | Miscible | Dipole-dipole interactions.[1][2] |

| DMSO / DMF | Miscible | High dielectric compatibility.[1][2] | |

| Acetone | Miscible | Dipole-dipole interactions.[1][2] | |

| Non-Polar | Diethyl Ether | Miscible | London Dispersion Forces (LDF).[1][2] |

| Dichloromethane (DCM) | Miscible | LDF & weak dipole interactions.[1][2] | |

| Hexane / Heptane | Soluble | Lipophilic aromatic/methyl interaction.[1][2] | |

| Toluene | Miscible |

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate stock for LC-MS spiking. Critical Constraint: Prevent evaporation and moisture absorption.[1][2]

-

Equilibration: Remove the 3-Methyl-D3-pyridine ampoule from cold storage (-20°C) and allow it to reach room temperature in a desiccator (prevents condensation).

-

Weighing (Gravimetric):

-

Place a 10 mL volumetric flask (Class A) on an analytical balance.

-

Tare the flask.[2]

-

Using a gas-tight syringe, transfer ~10 mg of 3-Methyl-D3-pyridine directly into the solvent (e.g., Methanol or DMSO).[1][2] Note: Injecting below the solvent surface minimizes volatilization.

-

Record the exact mass (e.g., 10.05 mg).

-

-

Dilution: Dilute to volume with LC-MS grade Methanol .

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

Protocol B: Preventing Isotopic Exchange

While the methyl-D3 group is relatively stable, the pyridine ring protons can undergo exchange under extreme pH.[1][2]

-

Avoid Strong Bases: Do not expose the compound to strong bases (e.g., NaH, LDA) as the benzylic-like methyl protons (

~30) can be deprotonated, leading to H/D scrambling upon quenching.[2] -

Acidic Conditions: The compound is stable in acidic mobile phases (0.1% Formic Acid) typically used in LC-MS.[1][2]

Visualizations

Figure 1: Solubility Decision Tree

This diagram illustrates the solvent selection logic based on the intended application (e.g., Extraction vs. Injection).[2]

Caption: Decision matrix for solvent selection based on the analytical or synthetic objective.

Figure 2: Internal Standard Spiking Workflow

A standardized workflow to ensure quantitative accuracy and minimize isotopic variance.

Caption: Step-by-step workflow for integrating 3-Methyl-D3-pyridine into a bioanalytical assay.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7970, 3-Methylpyridine.[2] Retrieved from [Link][1][2]

-

Scriven, E. F. V., et al. (1996). Pyridine and Pyridine Derivatives.[2] Kirk-Othmer Encyclopedia of Chemical Technology.[1][2] John Wiley & Sons.[2]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards.[2][3] J. Metabolomics & Systems Biology.[2]

Methodological & Application

Application Notes and Protocols for Utilizing 3-Methyl-D3-pyridine as a Quantitative NMR Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Quantitative NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[1] Beyond its qualitative power, Quantitative NMR (qNMR) has emerged as a robust and reliable method for determining the purity and concentration of substances.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] To achieve high accuracy and precision, the internal standard method is frequently employed.[3] An ideal internal standard must satisfy stringent criteria, including high purity, stability, solubility, and having signals that do not overlap with the analyte.[4]

This application note details the use of 3-Methyl-D3-pyridine as a novel and effective internal standard for ¹H qNMR. By strategically replacing the methyl protons with deuterium, this standard offers a simplified proton spectrum, minimizing the potential for signal overlap while retaining characteristic aromatic signals for accurate quantification.